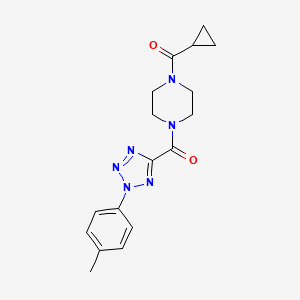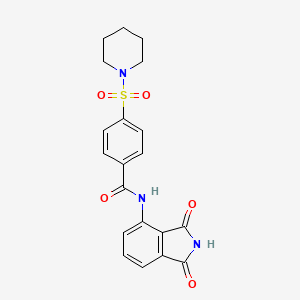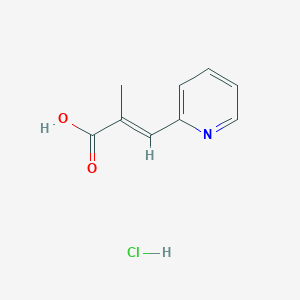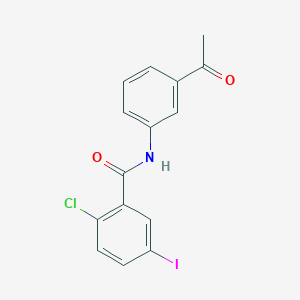![molecular formula C27H23ClFN3O3 B2864001 5-(2-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189944-19-1](/img/structure/B2864001.png)
5-(2-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C27H23ClFN3O3 and its molecular weight is 491.95. The purity is usually 95%.
BenchChem offers high-quality 5-(2-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Design and Synthesis for Modulation of Biological Targets
Compounds with structures similar to "5-(2-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one" have been explored for their potential to modulate biological targets, such as progesterone receptors and serotonin receptors. For example, the design, synthesis, and structure-activity relationship (SAR) of new pyrrole-oxindole progesterone receptor modulators have been investigated for their application in female healthcare, including contraception and the treatment of certain breast cancers (A. Fensome et al., 2008). These studies highlight the importance of subtle structural modifications in achieving desired biological activities.
Quantum Mechanical Studies for Light Harvesting Properties
Quantum mechanical studies on aromatic halogen-substituted compounds, similar in structural complexity to the specified compound, have demonstrated potential applications in the development of novel inhibitor molecules and light-harvesting efficiency. These compounds may play a role in the design of new dye-sensitized solar cells (DSSCs) (Y. Sheena Mary et al., 2019).
Luminescence and Electroluminescence Tuning
The investigation into the luminescence and electroluminescence properties of diphenylboron complexes of substituted indoles indicates potential applications in optoelectronic devices. These studies explore how substituent groups affect the luminescence properties, offering insights into the design of materials with tunable emission properties (Qinde Liu et al., 2002).
Anticancer Activity through Tubulin Inhibition
Triazolopyrimidines, possessing structural similarities, have been synthesized and evaluated for their anticancer activity through a unique mechanism of tubulin inhibition. These studies suggest that such compounds can overcome resistance attributed to multidrug resistance transporter proteins, highlighting their potential as anticancer agents (N. Zhang et al., 2007).
Allosteric Modulation of Receptors
Research into allosteric modulation of cannabinoid CB1 receptors by certain novel compounds reveals the potential of structurally complex molecules to influence receptor activity, which could be crucial for the development of therapeutic agents targeting the endocannabinoid system (Martin R. Price et al., 2005).
Eigenschaften
IUPAC Name |
5-[(2-chlorophenyl)methyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-8-fluoropyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClFN3O3/c1-34-23-10-7-17(13-24(23)35-2)11-12-31-16-30-25-20-14-19(29)8-9-22(20)32(26(25)27(31)33)15-18-5-3-4-6-21(18)28/h3-10,13-14,16H,11-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBAMAQJMFLYGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC=CC=C5Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2863918.png)

![N-(2-ethyl-6-methylphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2863920.png)

![3,7-Diisopropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B2863923.png)

![N1-(m-tolyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2863928.png)
![7-isobutyl-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2863932.png)
![3-Tert-butyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2863933.png)


![2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2863937.png)
![2-{[2-(4-Fluorophenyl)hydrazino]carbonyl}benzenecarboxylic acid](/img/structure/B2863938.png)
![2-methyl-N-[4-(morpholin-4-yl)phenyl]propanamide](/img/structure/B2863941.png)